molecular formula C19H22N4OS B2746074 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(3-phenylpropyl)urea CAS No. 2034542-93-1

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(3-phenylpropyl)urea

Cat. No.: B2746074
CAS No.: 2034542-93-1
M. Wt: 354.47
InChI Key: LCKSWAALOZWVMB-UHFFFAOYSA-N
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Description

1-(2-(1H-Pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(3-phenylpropyl)urea is a urea derivative featuring a hybrid heterocyclic architecture. Its structure comprises a central urea moiety (NHCONH) linked to a 3-phenylpropyl group and a substituted ethyl chain bearing both pyrazole and thiophene rings. The pyrazole (a five-membered aromatic ring with two adjacent nitrogen atoms) and thiophene (a sulfur-containing heterocycle) contribute distinct electronic and steric properties, which may influence solubility, metabolic stability, and intermolecular interactions.

  • Stepwise alkylation: Coupling a pre-formed pyrazole-thiophene ethylamine intermediate with 3-phenylpropyl isocyanate under anhydrous conditions .
  • Phase-transfer catalysis: Employing methods similar to those used for ethyl- and aryl-substituted pyrazole-urea derivatives .

The compound’s structural complexity positions it as a candidate for applications in medicinal chemistry, particularly in kinase inhibition or receptor modulation, as inferred from structurally related urea derivatives with heterocyclic motifs (e.g., purine- and triazole-containing ureas in kinase inhibitor studies ).

Properties

IUPAC Name

1-(3-phenylpropyl)-3-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4OS/c24-19(20-11-4-9-16-7-2-1-3-8-16)21-15-17(18-10-5-14-25-18)23-13-6-12-22-23/h1-3,5-8,10,12-14,17H,4,9,11,15H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKSWAALOZWVMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)NCC(C2=CC=CS2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(3-phenylpropyl)urea typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the thiophene ring: This step might involve a cross-coupling reaction such as the Suzuki or Stille coupling.

    Attachment of the phenylpropyl group: This could be done through a Friedel-Crafts alkylation reaction.

    Formation of the urea linkage: This step typically involves the reaction of an amine with an isocyanate or carbamoyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(3-phenylpropyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer potential of urea derivatives, including those similar to 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(3-phenylpropyl)urea. For example, research has shown that urea analogues can inhibit tumor necrosis factor-alpha converting enzyme (TACE), a target for cancer therapy. These derivatives demonstrated significant cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents in oncology .

Antifungal Properties

The compound's structural similarities to known antifungal agents suggest it may exhibit antifungal activity. A related study synthesized novel derivatives containing thiophene and evaluated their antifungal properties against pathogens such as Fusarium graminearum and Botrytis cinerea. The results indicated promising antifungal activities, paving the way for further exploration of pyrazole-thiophene compounds in antifungal drug development .

Pesticide Development

The incorporation of thiophene and pyrazole into pesticide formulations has been investigated for enhancing efficacy against agricultural pests. Compounds with similar structures have been shown to possess insecticidal and fungicidal properties, making them candidates for development as new agrochemicals. The unique electronic properties of thiophene may contribute to improved activity against resistant strains of pests and pathogens.

Case Studies

StudyFocusFindings
Dhokale et al. (2020)Anticancer agentsSynthesized urea derivatives targeting TACE with significant cytotoxic effects on cancer cells .
PMC6049848 (2018)Antifungal activityEvaluated novel thiophene derivatives showing potent antifungal activity against multiple fungal strains .

Mechanism of Action

The mechanism of action of 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(3-phenylpropyl)urea would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to enzymes or receptors: Inhibiting or modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or protein synthesis.

    Modulating signaling pathways: Influencing cellular processes such as proliferation, differentiation, or apoptosis.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogous Urea Derivatives

Compound Name / ID Heterocyclic Groups Aromatic/Alkyl Substituents Molecular Weight (g/mol) Yield (%) Key References
Target Compound: 1-(2-(1H-Pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(3-phenylpropyl)urea Pyrazole, Thiophene 3-Phenylpropyl ~384.45* N/A N/A
1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) Pyrazole Ethyl, Phenyl 272.33 Not reported [1]
1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11a) Thiazole, Piperazine 3-Fluorophenyl 484.2 85.1 [3]
1-Phenyl-3-(3-(((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)thio)phenyl)urea (6a–g) Triazole Phenyl, Thiomethyl ~380–420† Not reported [4]
1-(3-(1H-Imidazol-1-yl)propyl)-3-(4-(6-(cyclohexylmethoxy)-9H-purin-2-ylamino)phenyl)urea (S24) Imidazole, Purine Cyclohexylmethoxy ~521.56* Not reported [6]
1-Alkyl(aryl)-3-[4-(hydroxymethyl)-1Н-pyrazol-3-yl]ureas (5а-l) Pyrazole Hydroxymethyl, Alkyl/Aryl ~250–350‡ 70–88§ [7]

*Calculated based on molecular formula; †Estimated range; ‡Varies by substituent; §Yields reported for method B .

Key Comparative Insights

Heterocyclic Diversity

  • Pyrazole vs. Thiazole/Imidazole: The target compound’s pyrazole-thiophene combination contrasts with thiazole (e.g., 11a ) or imidazole (e.g., S24 ) derivatives.
  • Triazole vs. Pyrazole : Triazole-containing ureas (e.g., 6a–g ) exhibit higher metabolic stability due to triazole’s resistance to oxidation, whereas the target’s pyrazole-thiophene system may confer distinct solubility profiles (logP ~3.5–4.0* estimated).

Substituent Effects

  • 3-Phenylpropyl Group : The target’s linear 3-phenylpropyl chain likely increases lipophilicity compared to shorter alkyl chains (e.g., ethyl in 9a ) or polar groups (e.g., hydroxymethyl in 5а-l ). This could enhance membrane permeability but reduce aqueous solubility.
  • Fluorophenyl/Chloro Substituents : Electron-withdrawing groups (e.g., 3-fluorophenyl in 11a ) improve metabolic stability and binding affinity in drug design, whereas the target’s thiophene may offer a balance between electronegativity and steric bulk.

Biological Activity

The compound 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(3-phenylpropyl)urea is a synthetic organic molecule that combines pyrazole, thiophene, and urea moieties. This unique structure suggests potential biological activities, particularly in medicinal chemistry. The following sections explore its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Moiety : Using hydrazine and an α,β-unsaturated carbonyl compound, the pyrazole ring is formed through cyclization.
  • Introduction of the Thiophene Ring : This can be achieved via cross-coupling reactions, such as Suzuki or Stille coupling.
  • Urea Formation : The final step involves reacting the intermediate with an isocyanate or carbamoyl chloride to form the urea linkage.

Antimicrobial Activity

Research indicates that compounds containing pyrazole and thiophene moieties often exhibit significant antimicrobial properties. For instance, related compounds have demonstrated efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

CompoundActivityReference
This compoundAntimicrobial potential
2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazolesAntimicrobial against Gram-positive and Gram-negative bacteria

Anti-inflammatory and Antitumor Properties

The presence of the pyrazole and urea groups in similar compounds has been linked to anti-inflammatory and antitumor activities. For example, studies have shown that derivatives with these functional groups can inhibit specific kinases involved in cancer progression .

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : The urea moiety may interact with enzyme active sites, particularly kinases.
  • Molecular Interactions : The compound can engage in π–π stacking or hydrogen bonding with biological macromolecules due to its heterocyclic nature.

Study on Pyrazole Derivatives

A recent study focused on synthesizing various pyrazole derivatives and assessing their biological activities. Among these, compounds similar to this compound showed promising results in antimicrobial assays .

Screening for Anthelmintic Activity

Another investigation utilized a small chemical library to screen for anthelmintic activity using Caenorhabditis elegans as a model organism. Several pyrazole-based compounds exhibited notable activity against parasitic worms, suggesting potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(3-phenylpropyl)urea, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step reactions. For example:

Core structure assembly : Start with thiophene and pyrazole precursors. Cyclization reactions (e.g., using gold(I) catalysts for thiophene functionalization) can establish the heterocyclic backbone .

Urea linkage formation : React intermediates like 3-phenylpropylamine with isocyanates under anhydrous conditions (e.g., toluene or acetonitrile) .

Optimization : Use catalysts (e.g., palladium for cross-coupling) and solvents (e.g., dichloromethane) to improve yield. Monitor purity via HPLC or column chromatography .

  • Key Data : Yields range from 40-70% depending on reaction scale and purification methods .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Techniques :

  • NMR spectroscopy : Analyze 1^1H and 13^13C spectra to confirm substituent positions (e.g., pyrazole C-H protons at δ 7.5–8.0 ppm) .
  • Mass spectrometry (MS) : Confirm molecular weight (e.g., calculated MW: ~380 g/mol) via ESI-MS .
  • X-ray crystallography : Resolve crystal structure to validate stereochemistry and hydrogen-bonding patterns (e.g., urea NH groups forming intermolecular bonds) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Screening :

  • Antifungal assays : Test against Candida albicans using broth microdilution (MIC values compared to fluconazole) .
  • Anticancer assays : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50_{50} values .
    • Data Interpretation : Activity thresholds (e.g., MIC < 10 µg/mL for antifungal hits) guide further optimization .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

  • Approaches :

  • Molecular docking : Model binding to fungal CYP51 or human kinases (e.g., EGFR) using software like AutoDock .
  • Enzyme inhibition assays : Measure inhibition constants (KiK_i) for target enzymes (e.g., aminopeptidase N for anti-tumor activity) .
    • Data Contradictions : Resolve discrepancies (e.g., variable IC50_{50} across cell lines) by testing under standardized conditions (pH, serum concentration) .

Q. What strategies are effective for structure-activity relationship (SAR) analysis?

  • Modifications :

  • Pyrazole/thiophene substitution : Replace thiophene with furan to assess π-stacking effects .
  • Urea linker optimization : Test methyl or trifluoromethyl groups to enhance metabolic stability .
    • SAR Table :
DerivativeModificationAntifungal MIC (µg/mL)Anticancer IC50_{50} (µM)
ParentNone8.225.1
Derivative AThiophene → Furan12.518.7
Derivative BUrea → Thiourea5.932.4

Q. How can data contradictions (e.g., conflicting bioactivity results) be addressed?

  • Root Cause Analysis :

  • Experimental variables : Compare assay protocols (e.g., incubation time, cell passage number) .
  • Compound stability : Test degradation in DMSO/PBS via LC-MS to rule out artifacts .
    • Validation : Replicate studies in independent labs or use orthogonal assays (e.g., SPR for binding affinity) .

Methodological Guidance

Q. What computational tools are recommended for predicting physicochemical properties?

  • Software :

  • ADMET Prediction : Use SwissADME to estimate logP (e.g., ~3.5) and solubility (e.g., ~0.1 mg/mL) .
  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict reactivity (e.g., electrophilic thiophene sites) .

Q. How to design a high-throughput screening (HTS) pipeline for derivatives?

  • Workflow :

Library synthesis : Use parallel reactors to generate 50–100 derivatives .

Automated screening : Employ liquid handlers for 96-well plate assays .

Hit prioritization : Rank compounds by selectivity index (IC50_{50} normal cells / IC50_{50} cancer cells) .

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